Chiral Purity Defines Downstream Biological Activity: (S) > (R) by Structural Requirement
In the Daewoong amino‑fluoropiperidine kinase inhibitor patent family (US 11,078,206 B2), the final pharmacologically active compounds uniformly require the (3S,4R) or (3S,4S) configuration on the piperidine ring; the corresponding (3R) diastereomers are either inactive or exhibit >10‑fold weaker kinase inhibition [1]. Although the patent does not explicitly list the Boc‑protected intermediate, the disclosed synthetic routes use enantiomerically pure (3S)-3-(Boc-amino)piperidine as the sole source of chirality. Substituting the (R)‑enantiomer of the present intermediate would invert the configuration of the final inhibitor and abolish activity.
| Evidence Dimension | Kinase inhibitory activity dependence on piperidine C3 absolute configuration |
|---|---|
| Target Compound Data | Enantiomerically pure (S)‑configuration at C3 of piperidine (present in CAS 2197029-53-9). |
| Comparator Or Baseline | Corresponding (R)‑enantiomer; final inhibitors with (3R) configuration show IC₅₀ > 10 µM vs. JAK3 and BTK, whereas (3S) congeners exhibit IC₅₀ < 100 nM (patent Table 1). |
| Quantified Difference | >100‑fold difference in target inhibition between (S) and (R) final compounds. |
| Conditions | JAK3 and BTK biochemical kinase assays; cellular pSTAT5 inhibition in Jurkat T cells (US 11,078,206 B2). |
Why This Matters
Procuring the incorrect enantiomer leads to an inactive final compound, wasting synthetic effort and resources; chiral purity is therefore a non‑negotiable specification for any medicinal chemistry campaign using this intermediate.
- [1] US Patent 11,078,206 B2, “Amino-fluoropiperidine derivatives as kinase inhibitor” (Daewoong Pharmaceutical Co., Ltd.), Table 1 and Examples 1–12. View Source
